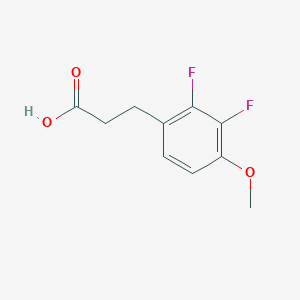

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 886499-84-9 . It has a molecular weight of 216.18 .

Molecular Structure Analysis

The molecular structure of “3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid” consists of a propanoic acid group attached to a 2,3-difluoro-4-methoxyphenyl group . This structure gives the compound unique properties, such as its reactivity and physical characteristics.Physical And Chemical Properties Analysis

“3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Electrochemical Hydrogenation

3-(Methoxyphenyl)propenoic acids, closely related to 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid, have been used in electrochemical hydrogenation studies. These compounds undergo hydrogenation, producing 3-(methoxyphenyl)propanoic acids in high yields. This process involves electrocatalytic hydrogenation at Ni cathodes and direct electroreduction using mercury and glassy carbon cathodes (Korotaeva et al., 2011).

Phytotoxic and Mutagenic Effects Evaluation

Some cinnamic acid derivatives, structurally similar to 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid, have been evaluated for their phytotoxic and genotoxic effects using the Triticum test. These studies are crucial for understanding the environmental and biological impacts of such compounds (Jităreanu et al., 2013).

Spectrophotometric Determination

Compounds similar to 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid, such as 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, have been used in spectrophotometric methods for determining trace amounts of nickel. These compounds react with nickel in alkaline media to produce a complex that can be extracted for analytical purposes (Izquierdo & Carrasco, 1984).

Synthesis and Characterization Studies

Studies involving the synthesis and characterization of acrylamide derivatives, including compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, are relevant to 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid. These studies explore the compounds' properties and potential applications in various fields, such as corrosion inhibition (Abu-Rayyan et al., 2022).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Research on derivatives of amino acids with nifedipine, including compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, provides insights into the potential medical applications of similar compounds. These studies involve evaluating the antioxidant, anti-inflammatory, and antiulcer activities of the synthesized compounds (Subudhi & Sahoo, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .

Biochemical Pathways

Phenylpropanoic acids are known to be involved in various biological activities .

Result of Action

Phenylpropanoic acids are known to have various biological activities .

properties

IUPAC Name |

3-(2,3-difluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2,4H,3,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJFQXDRFFHUMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590694 |

Source

|

| Record name | 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-84-9 |

Source

|

| Record name | 2,3-Difluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)